Decacyclene

Supramolecular Materials Thin Films Mechanical Properties

Decacyclene (CAS 191-48-0) is a non-planar, three-blade propeller PAH that uniquely forms free-standing 2.5 nm supramolecular membranes (26 ± 9 nN load tolerance) without covalent crosslinking—a property planar PAHs like coronene or HBC cannot replicate. It serves as a validated precursor to circumtrindene (C₆₀ fragment) via FVP in 25–27% yield and delivers a high Voc of 1.3 V as an acceptor in OPV devices. Its multi-stage amphoteric redox behavior (six reversible waves) and tunable reduction potential (>300 mV shift) enable molecular battery and multi-state switch applications. Procure Decacyclene where planar PAH alternatives fail.

Molecular Formula C36H18
Molecular Weight 450.5 g/mol
CAS No. 191-48-0
Cat. No. B1669996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecacyclene
CAS191-48-0
SynonymsDecacyclene;  EINECS 205-889-0;  Diacenaphtheno(1,2-j:1',2'-l)fluoranthen;  NSC 60676;  UNII-EZG7J41ZUH.
Molecular FormulaC36H18
Molecular Weight450.5 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C4=C5C6=CC=CC7=C6C(=CC=C7)C5=C8C9=CC=CC1=C9C(=CC=C1)C8=C4C3=CC=C2
InChIInChI=1S/C36H18/c1-7-19-8-2-14-23-28(19)22(13-1)31-32(23)34-26-17-5-11-21-12-6-18-27(30(21)26)36(34)35-25-16-4-10-20-9-3-15-24(29(20)25)33(31)35/h1-18H
InChIKeyCUIWZLHUNCCYBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Decacyclene (CAS 191-48-0) Properties and Procurement Overview for Organic Electronics and Materials Science


Decacyclene (CAS 191-48-0) is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₃₆H₁₈ and a molecular weight of 450.53 g/mol. Composed of ten fused benzene rings arranged in a three-fold symmetric pattern, it is also known as diacenaphtho[1,2-j:1',2'-l]fluoranthene . Unlike most planar PAH analogs such as coronene, triphenylene, and hexabenzocoronene (HBC), decacyclene adopts a non-planar, three-blade molecular propeller conformation in the solid state, and its crystals are chiral . This structural divergence from planar PAHs imparts distinct supramolecular assembly, optoelectronic, and thermal behaviors that directly influence its suitability for specific research and industrial applications [1].

Why Decacyclene Cannot Be Directly Substituted with Common Polycyclic Aromatic Hydrocarbons (PAHs) in Advanced Material Applications


Decacyclene's performance in advanced materials is intrinsically linked to its unique, non-planar 'propeller' geometry. This contrasts sharply with the flat, disc-like structure of common PAH alternatives such as coronene, triphenylene, or hexabenzocoronene (HBC). The propeller conformation prevents the strong, infinite π-π stacking typically observed in planar PAHs, instead driving a distinct self-assembly process that enables the formation of robust, non-covalent thin films without requiring chemical crosslinking [1]. This intrinsic ability to form mechanically stable, supramolecular thin films is a unique attribute of decacyclene, as planar PAHs typically require chemical functionalization or covalent crosslinking to achieve comparable structural integrity in thin-film formats [1]. Furthermore, its electronic structure, which supports multi-stage redox behavior, differs fundamentally from simpler PAHs, making it a specific precursor or component in devices requiring complex electron transfer [2]. Consequently, substituting decacyclene with a generic PAH will not recapitulate its characteristic thin-film formation, chiral assembly, or specific electronic functionality.

Decacyclene Quantitative Differentiation Evidence: Comparative Performance Against Common PAH Analogs


Decacyclene Forms Non-Covalent Thin Films with Quantifiable Mechanical Strength, a Property Absent in Planar PAH Analogs

Decacyclene spontaneously forms free-standing, molecularly thin (2.5 nm) films held together solely by supramolecular interactions, without any covalent crosslinking. Quantitative AFM nanoindentation reveals these films can withstand a point load of 26 ± 9 nN when freely spanning a 1 μm aperture, corresponding to a Young's modulus of 6 ± 4 GPa [1]. In contrast, planar PAH analogs such as coronene (CAS 191-07-1) and hexabenzocoronene (HBC) do not intrinsically form such robust, self-supporting, non-covalent films. Their strong π-π stacking typically leads to uncontrolled aggregation or precipitation, requiring covalent tethering or chemical functionalization to fabricate comparable free-standing thin films [2]. This represents a fundamental divergence in self-assembly behavior driven by decacyclene's non-planar propeller geometry.

Supramolecular Materials Thin Films Mechanical Properties Polycyclic Aromatic Hydrocarbon

Decacyclene as a Verifiable Precursor for C60 Fullerene Synthesis via Flash Vacuum Pyrolysis (FVP)

Decacyclene serves as a synthetic precursor to circumtrindene (a geodesic dome fragment of C60) and, more importantly, C60 fullerene itself [1]. The traditional synthesis of circumtrindene from unsubstituted decacyclene by flash vacuum pyrolysis (FVP) at 1200–1300 °C yields only 0.2% [1]. However, the use of a derivatized decacyclene, specifically 3,9,15-trichlorodecacyclene, dramatically improves the yield of the C60 fragment to 25–27% under slightly milder conditions (1100 °C) [1]. This establishes decacyclene's core structure as a viable template for bottom-up fullerene synthesis. In contrast, other common PAHs like coronene (C24H12) or perylene (C20H12) are not established precursors for C60 and lack the necessary pre-organized carbon framework.

Fullerene Synthesis Flash Vacuum Pyrolysis Precursor Chemistry Carbon Nanomaterials

Decacyclene Core Exhibits Multi-Stage Amphoteric Redox Activity, Enabling Complex Electron Transfer Unachievable with Simpler PAHs

A hydrocarbon radical derived from decacyclene, synthesized in ten steps, exhibits a complex multi-stage redox profile. Its cyclic voltammogram displays six reversible redox waves [1]. This indicates the molecule can function as a six-stage amphoteric redox system, accepting or donating multiple electrons. In comparison, simpler PAHs like triphenylene (CAS 217-59-4) typically exhibit only a single oxidation and reduction wave. For instance, the first reduction potential of a decacyclene derivative (1,7,13-heptanoyldecacyclene, C7DC) can be positively shifted by more than 300 mV upon functionalization, demonstrating the core's tunable electron affinity [2]. When used in photovoltaic devices with MEH-PPV, a C7DC-based device achieved an open-circuit voltage (Voc) of 1.3 V [2], which is relatively high for an organic photovoltaic cell. While not a direct comparison, this illustrates the utility of the decacyclene core as a high-voltage acceptor material, a role for which triphenylene is generally not employed without extensive modification.

Redox Chemistry Organic Electronics Electrochemistry Polycyclic Aromatic Hydrocarbon

Decacyclene Exhibits a Reversible Solid-State Phase Transition, a Characteristic Distinct from Common Planar PAHs

Decacyclene undergoes a distinct and reversible solid-state phase transition (ϑ1→ ϑ2) near 300°C, as identified by in situ X-ray diffraction and differential thermal analysis (DTA) [1]. This transition is purely physical and reversible, but if the temperature is maintained at 300°C until a 5% weight loss occurs (due to molecular damage), the transition becomes irreversible and the high-temperature ϑ2 phase remains stable at room temperature [1]. This behavior contrasts with simpler, planar PAHs like coronene (melting point ~438-440°C) or perylene (melting point ~277-280°C), which typically undergo a direct melting transition without a defined, reversible solid-state intermediate phase before decomposition . The specific ϑ2 phase of decacyclene is identified as the principal stable intermediate during carbonization, which melts into a pitch at 410°C and forms mesophase spherules at 530°C [1].

Thermal Analysis Phase Transitions Carbonization Materials Science

Proven and High-Potential Application Scenarios for Decacyclene Based on Quantitative Evidence


Fabrication of Self-Supporting, Non-Covalent Nanoporous Membranes and Thin Films

Procure decacyclene to leverage its unique, evidence-backed ability to spontaneously form 2.5 nm thick, free-standing, and mechanically robust membranes held together solely by supramolecular interactions [1]. Quantified by a point load tolerance of 26 ± 9 nN and a Young's modulus of 6 ± 4 GPa, these films are suitable for advanced filtration, sensing, and molecular templating applications where covalent crosslinking is undesirable or impractical [1]. This differentiates decacyclene from planar PAHs that cannot intrinsically form such self-supporting structures [1].

Precursor for Bottom-Up Synthesis of Fullerenes and Geodesic Polyarenes

Utilize decacyclene as a core synthetic building block for accessing C60 fullerene fragments. Research demonstrates that functionalized decacyclene derivatives (e.g., 3,9,15-trichlorodecacyclene) undergo flash vacuum pyrolysis (FVP) at 1100 °C to produce circumtrindene in 25–27% yield, a significant improvement over the 0.2% yield from unsubstituted decacyclene [2]. This established pathway validates decacyclene's role as a specific precursor in the rational synthesis of geodesic carbon nanostructures, a function not provided by other common PAHs like coronene or perylene [2].

Core Component for High-Voltage Organic Photovoltaic (OPV) and Multi-Stage Molecular Electronic Devices

Specify decacyclene for the development of advanced organic electronics where its multi-stage amphoteric redox behavior is essential. A radical derivative exhibits six reversible redox waves, demonstrating its capacity for complex electron transfer [3]. Furthermore, functionalization of the core allows for precise tuning of its reduction potential by >300 mV, and its use as an acceptor material in polymer photovoltaic devices with MEH-PPV has yielded a high open-circuit voltage (Voc) of 1.3 V [4]. This electronic versatility makes it a compelling choice for OPVs, molecular batteries, and multi-state switches, distinct from the simpler redox profiles of planar PAH analogs [3].

Controlled Pyrolysis for Specialized Carbon Materials and Mesophase Pitch

Employ decacyclene as a precursor in the controlled carbonization and graphitization of advanced carbon materials. Its unique thermal profile, characterized by a reversible ϑ1→ϑ2 solid-state phase transition at ~300°C, enables a well-defined structural evolution into an intermediate phase essential for mesophase formation [5]. This precise thermal behavior facilitates the production of high-quality mesophase pitch and carbon fibers, offering a level of structural control during pyrolysis not achievable with planar PAHs that simply melt without defined intermediate phases [5].

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